molecular formula C29H27N3O4S B299296 N-{2-[2-(1,2-dihydro-5-acenaphthylenylmethylene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)benzenesulfonamide

N-{2-[2-(1,2-dihydro-5-acenaphthylenylmethylene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)benzenesulfonamide

Cat. No. B299296
M. Wt: 513.6 g/mol
InChI Key: OPXTXHZPEVLKDQ-NDZAJKAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(1,2-dihydro-5-acenaphthylenylmethylene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)benzenesulfonamide, commonly known as DAB-1, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of DAB-1 involves the inhibition of specific signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. By inhibiting these pathways, DAB-1 can reduce cell proliferation, induce apoptosis, and reduce inflammation.
Biochemical and physiological effects:
DAB-1 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of inflammation. Additionally, DAB-1 has been shown to protect neurons from damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using DAB-1 in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of specific cellular processes. However, one limitation of using DAB-1 is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving DAB-1, including further studies on its potential applications in cancer, inflammation, and neurodegenerative diseases. Additionally, future research could focus on improving the specificity and reducing the toxicity of DAB-1, as well as exploring its potential use in combination with other drugs or therapies.

Synthesis Methods

DAB-1 can be synthesized using a multistep process that involves the reaction of 2-ethoxyaniline with 2-chloroethyl benzenesulfonate to form N-(2-ethoxyphenyl)benzenesulfonamide. This intermediate is then reacted with 1,2-dihydro-5-acenaphthylenylmethylene hydrazine to form the final product, DAB-1.

Scientific Research Applications

DAB-1 has been studied for its potential applications in a variety of scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, DAB-1 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation research, DAB-1 has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, DAB-1 has been shown to protect neurons from damage and improve cognitive function.

properties

Product Name

N-{2-[2-(1,2-dihydro-5-acenaphthylenylmethylene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)benzenesulfonamide

Molecular Formula

C29H27N3O4S

Molecular Weight

513.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(E)-1,2-dihydroacenaphthylen-5-ylmethylideneamino]acetamide

InChI

InChI=1S/C29H27N3O4S/c1-2-36-27-14-7-6-13-26(27)32(37(34,35)24-10-4-3-5-11-24)20-28(33)31-30-19-23-18-17-22-16-15-21-9-8-12-25(23)29(21)22/h3-14,17-19H,2,15-16,20H2,1H3,(H,31,33)/b30-19+

InChI Key

OPXTXHZPEVLKDQ-NDZAJKAJSA-N

Isomeric SMILES

CCOC1=CC=CC=C1N(CC(=O)N/N=C/C2=CC=C3CCC4=C3C2=CC=C4)S(=O)(=O)C5=CC=CC=C5

SMILES

CCOC1=CC=CC=C1N(CC(=O)NN=CC2=C3C=CC=C4C3=C(CC4)C=C2)S(=O)(=O)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C3CCC4=C3C2=CC=C4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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